molecular formula C15H23ClN4O2 B11814153 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B11814153
M. Wt: 326.82 g/mol
InChI Key: JFRPUQZLUUZJMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (hereafter referred to as the "target compound") belongs to the purine-2,6-dione class, characterized by a bicyclic purine core with ketone groups at positions 2 and 4. Key structural features include:

  • 3-Butyl substituent: A linear alkyl chain at position 3, contributing to hydrophobicity.
  • 7-(3-Methylbutyl) substituent: A branched alkyl chain at position 7, enhancing steric bulk and lipophilicity.

The molecular formula is hypothesized as C₁₃H₁₉ClN₄O₂ (based on analogous compounds in and ), with a molecular weight of ~298.77 g/mol. Its synthesis likely involves alkylation and coupling steps, similar to methods described for related purine-2,6-diones in and .

Properties

Molecular Formula

C15H23ClN4O2

Molecular Weight

326.82 g/mol

IUPAC Name

3-butyl-8-(chloromethyl)-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C15H23ClN4O2/c1-4-5-7-20-13-12(14(21)18-15(20)22)19(8-6-10(2)3)11(9-16)17-13/h10H,4-9H2,1-3H3,(H,18,21,22)

InChI Key

JFRPUQZLUUZJMW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCC(C)C

Origin of Product

United States

Biological Activity

3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound with potential biological activities. This compound belongs to the purine class and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula for this compound is C11H15ClN4O2C_{11}H_{15}ClN_{4}O_{2}, and its structure features multiple functional groups that contribute to its biological activity. The presence of a chloromethyl group is particularly noteworthy, as it may enhance reactivity and facilitate interactions with biological targets.

Biological Activity

Research on the biological activity of 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has indicated several potential effects:

Research Findings

A review of available literature reveals limited direct studies focusing solely on the biological activities of this specific compound. However, related compounds have been characterized in terms of their mechanisms of action and biological effects:

Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
CytotoxicityInduction of apoptosis in cancer cells
Enzyme ModulationInhibition of protein kinases involved in proliferation

Case Studies

Although specific case studies on 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione are scarce, related research has demonstrated the following:

  • Screening for Anticancer Activity : A study screened various purine derivatives for anticancer effects using human cancer cell lines. Compounds exhibiting structural similarities to 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione showed significant cytotoxicity at micromolar concentrations .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of purine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain structural modifications enhanced their efficacy against resistant strains .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Physicochemical Properties

The target compound’s activity and properties are influenced by substituent positions and types. Below is a comparative table with key analogues:

Compound Name (Reference) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-butyl, 8-ClCH₂, 7-(3-methylbutyl) C₁₃H₁₉ClN₄O₂ ~298.77 Branched alkyl (7), reactive ClCH₂ (8)
3-Benzyl-8-(chloromethyl)-7-(3-methylbutyl)-... () 3-benzyl, 8-ClCH₂, 7-(3-methylbutyl) C₁₈H₂₂ClN₄O₂ 364.85 Aromatic benzyl (3) enhances π-π interactions
8-(Benzylamino)-7-isopentyl-3-methyl-... () 8-benzylamino, 7-isopentyl, 3-methyl C₁₈H₂₃N₅O₂ 341.42 Amino group (8) for hydrogen bonding
7-(3-Chloro-2-butenyl)-8-(isopentylsulfanyl)-... () 7-(3-Cl-2-butenyl), 8-S-isopentyl C₁₅H₁₉ClN₄O₂S 362.85 Unsaturated Cl (7), thioether (8) for redox activity
Etophylline () 7-(2-hydroxyethyl), 1,3-dimethyl C₉H₁₂N₄O₃ 224.21 Hydroxyethyl (7), methyl (1,3); used as a bronchodilator
Key Observations:
  • Reactivity: The 8-(chloromethyl) group distinguishes it from analogues with amino () or thioether () substituents, offering a site for nucleophilic substitution or cross-linking .
  • Steric Effects : The 7-(3-methylbutyl) group introduces greater steric hindrance than linear alkyl chains (e.g., 7-propyl in ), which may influence binding to enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.